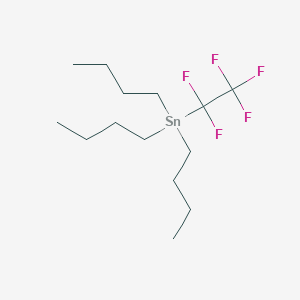
Tributyl(perfluoroethyl)stannane
説明
Tributyl(perfluoroethyl)stannane is a chemical compound used in various organic reactions, particularly in the synthesis of heterocyclic compounds and in hydrostannylation reactions. It is part of the organotin compounds, known for their utility in organic chemistry due to the versatility of the tin atom.
Synthesis Analysis
This compound can be synthesized from 2-bromo-3,3,3-trifluoropropene in a one-step process, demonstrating its accessibility for chemical synthesis and applications. The synthesis pathway provides a straightforward approach to access various trifluoromethylated heterocyclic compounds (Hanamoto, Hakoshima, & Egashira, 2004).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of this compound are not provided in the available literature, organotin compounds typically feature a central tin atom bonded to organic groups, which in this case includes perfluoroethyl groups. This structure influences the compound's reactivity and properties.
Chemical Reactions and Properties
This compound participates in various chemical reactions, such as 1,3-dipolar cycloadditions, demonstrating its reactivity towards different organic substrates. It serves as an efficient reagent for the preparation of trifluoromethylated heterocyclic compounds, providing a pathway for the introduction of functional groups like aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Physical Properties Analysis
Physical properties such as melting point, boiling point, and solubility in various solvents are essential for handling and applying this compound in chemical syntheses. However, specific data on these properties were not found in the reviewed literature and typically depend on the compound's molecular structure and substituents.
Chemical Properties Analysis
This compound's chemical properties, such as its reactivity with different chemical agents and stability under various conditions, are critical for its use in organic chemistry. Its role in facilitating nucleophilic substitutions and contributing to the stereochemical outcomes of reactions highlights its chemical versatility. The stannane compound's electron-withdrawing substituents influence its reactivity, making it a valuable component in organic synthesis (Miura, Wang, & Hosomi, 2005).
科学的研究の応用
Environmental and Toxicological Research
Environmental Impact and Toxicity of TBT Tributyltin (TBT) has been extensively used in various industrial applications, leading to widespread contamination of marine and freshwater ecosystems. Its persistence and toxicity have raised significant environmental concerns. The European Union has included TBT compounds in its list of priority compounds in water due to their toxic, persistent, bioaccumulative, and endocrine-disruptive characteristics. The International Maritime Organization has implemented a global ban on TBT-based paints to mitigate its environmental impact (B. Antízar-Ladislao, 2008).
Adsorption and Desorption in Sediments The fate of TBT in estuarine sediments is influenced by various physico-chemical factors, including salinity, pH, and sediment characteristics. The study highlights the complex behavior of TBT in different environmental settings, emphasizing the need for a detailed assessment to accurately evaluate the long-term threat of TBT (W. Langston & N. Pope, 1995).
Management of TBT Antifouling Wastes With the recognition of TBT's high toxicity, there has been a focus on developing best management practices (BMPs) to minimize its environmental effects, especially in shipyard wastes and sediments. The study evaluates techniques for removing TBT from wastes and highlights the necessity for advanced treatment methods to meet regulatory limits (A. Kotrikla, 2009).
Methodological Approaches
Transient Infrared and Near-Infrared Spectroscopy Research on the application of transient infrared spectroscopy to transition metal complex excited states provides insights into methodological advancements in studying the electronic and molecular structures of metal complexes. This approach might be applicable for investigating the properties of Tributyl(perfluoroethyl)stannane and similar compounds (J. M. Butler et al., 2007).
Microbial Degradation of Polyfluoroalkyl Chemicals A review on the microbial degradation of polyfluoroalkyl chemicals highlights the environmental persistence of these compounds and discusses the degradation pathways, intermediates, and the potential for microbial interventions. Understanding the biodegradability of substances like this compound is crucial for assessing their environmental fate and impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety and Hazards
Tributyl(perfluoroethyl)stannane is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Dermal (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Reproductive toxicity (Category 1B), Specific target organ toxicity - repeated exposure (Category 1), Short-term (acute) aquatic hazard (Category 1), Long-term (chronic) aquatic hazard (Category 1) . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
作用機序
Tributyl(pentafluoroethyl)stannane, also known as Tributyl(perfluoroethyl)stannane, is a chemical compound with the molecular formula C14H27F5Sn and a molecular weight of 409.07 g/mol . This compound is used in biochemical research, particularly in proteomics .
Target of Action
It is known to be used in the stannylation of cyclopropenes .
Mode of Action
Tributyl(pentafluoroethyl)stannane interacts with its targets through a process known as stannylation. In this process, the compound is used to introduce a stannyl group into another molecule . This reaction is a key step in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s role in the stannylation of cyclopropenes suggests that it may be involved in the synthesis of substituted cyclopropenes .
Result of Action
The stannylation of cyclopropenes by Tributyl(pentafluoroethyl)stannane results in the formation of stannylcyclopropenes . These compounds are key building blocks in the synthesis of various substituted cyclopropenes .
特性
IUPAC Name |
tributyl(1,1,2,2,2-pentafluoroethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRRWXQWODQKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F5Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375288 | |
| Record name | Tributyl(pentafluoroethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426-66-0 | |
| Record name | Tributyl(pentafluoroethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1426-66-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



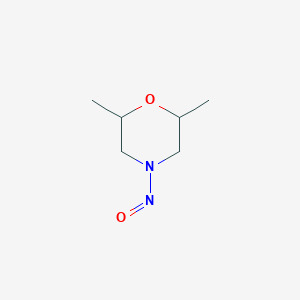

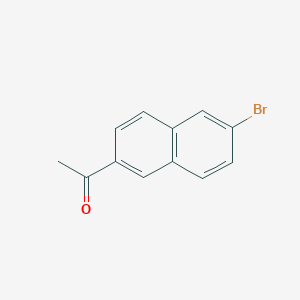
![(2R,3R,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74745.png)

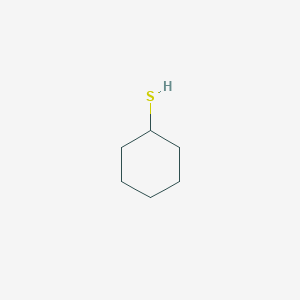
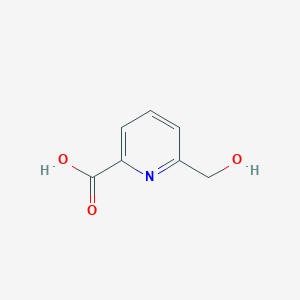

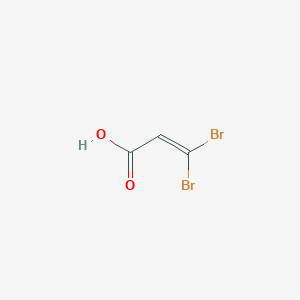
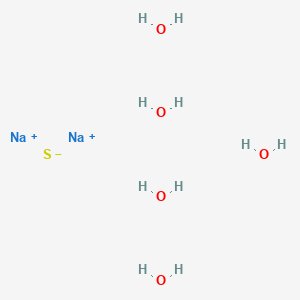


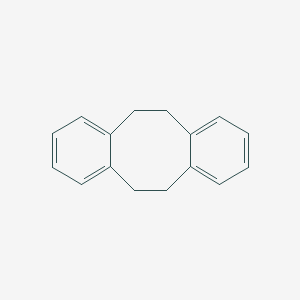
![Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]-](/img/structure/B74764.png)